Ortho‑Methyl Substituent on Benzyl Ring Drives ~50‑Fold Gain in ASCT2 Binding Affinity Over Unsubstituted Benzylproline
In a systematic SAR study of benzylproline‑derived ASCT2 inhibitors, the (R)‑γ‑(2‑methyl‑benzyl)‑L‑proline hydrochloride — the (R)‑enantiomer of the target scaffold — exhibited an apparent inhibition constant (Ki) of 38 ± 25 μM [1]. The corresponding unsubstituted γ‑benzylproline displayed a Ki of 2000 ± 1500 μM under identical electrophysiological assay conditions [1]. This >50‑fold affinity enhancement imparted by the 2‑methyl group demonstrates that even a single methyl modification on the benzyl ring profoundly impacts ligand‑target interaction strength.
| Evidence Dimension | ASCT2 transporter inhibition potency (apparent Ki) |
|---|---|
| Target Compound Data | Ki = 38 ± 25 μM (for the (R)‑enantiomer; (S)‑enantiomer data not available) |
| Comparator Or Baseline | (R)-γ-benzyl-L-proline hydrochloride: Ki = 2000 ± 1500 μM |
| Quantified Difference | ≈ 53‑fold higher inhibition potency with 2‑methyl substituent |
| Conditions | Patch‑clamp electrophysiology measuring ASCT2 anion conductance inhibition in COS‑1 cells expressing human ASCT2; glycine‑L‑proline substrate assay [1] |
Why This Matters
Procurement of the 2‑methylbenzyl variant over the simpler benzyl analog is justified when the target biological profile demands hydrophobic bulk at the ortho position, as quantified by the >50‑fold potency gain.
- [1] Singh K, Tanui R, Gameiro A, Eisenberg G, Colas C, Schlessinger A, Grewer C. Structure activity relationships of benzylproline-derived inhibitors of the glutamine transporter ASCT2. Bioorg Med Chem Lett. 2017;27(3):398‑402. doi:10.1016/j.bmcl.2016.12.063 View Source
